molecular formula C7H8BrNO2S B1600002 Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate CAS No. 78502-71-3

Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1600002
Key on ui cas rn: 78502-71-3
M. Wt: 250.12 g/mol
InChI Key: LHVYKGHESZRJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162808

Procedure details

2-Methyl-4-thiazolecarboxylic acid ethyl ester (1 g) (Liebigs Ann. Chem. 1981, 623), N-bromosuccinimide (1.04 g) and a catalytic amount of benzoyl peroxide in chloroform (25 ml) was heated at reflux for 20 hours. After cooling, the reaction mixture was washed with saturated aqueous sodium bicarbonate, dried (MgSO4) and evaporated under reduced pressure. Purification was by chromatography eluting with 40% ethyl acetate in isohexane to give the product as an oil. Yield 0.5 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH3:11])[S:9][CH:10]=1)=[O:5])[CH3:2].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:12][CH2:11][C:8]1[S:9][CH:10]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C
Name
Quantity
1.04 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in isohexane

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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